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5-Methoxyuridine - 35542-01-9

5-Methoxyuridine

Catalog Number: EVT-311642
CAS Number: 35542-01-9
Molecular Formula: C10H14N2O7
Molecular Weight: 274.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methoxyuridine (mo5U) is a modified nucleoside found predominantly in the transfer RNA (tRNA) of bacteria, specifically within the Bacillaceae family. [, , ] It is located in the first, or wobble, position of the anticodon in certain tRNA species, such as those for alanine, threonine, and valine. [, , , ] This modification plays a crucial role in accurate translation by influencing the codon recognition abilities of tRNA. [, , ] The presence of mo5U at the wobble position allows tRNA to recognize multiple codons, expanding its decoding capacity. [, ]

Future Directions
  • Elucidating the biosynthetic pathway: While some enzymes involved in mo5U biosynthesis have been identified, a complete understanding of the pathway, including the source of the methyl group and any intermediate steps, is still lacking. [, ]
  • Exploring therapeutic potential: The finding that mo5U can enhance mRNA stability and protein expression suggests its potential application in mRNA-based therapeutics. [, ] Further research is needed to optimize mo5U incorporation into mRNA and evaluate its safety and efficacy in vivo.
  • Developing analytical tools: Improved methods for detecting and quantifying mo5U in various biological samples are crucial for advancing research in this area. [] This includes developing more sensitive and specific mass spectrometry and sequencing-based approaches.

Uridine

Relevance: Uridine is the direct precursor to 5-Methoxyuridine in the biosynthesis pathway. The modification at the 5th position of the uracil ring distinguishes 5-Methoxyuridine from its precursor.

5-Hydroxyuridine

Relevance: 5-Hydroxyuridine is a crucial intermediate in the biosynthetic pathway of 5-Methoxyuridine. Both compounds share a similar structure, with 5-Methoxyuridine possessing a methyl group at the 5' hydroxyl position.

Uridine-5-oxyacetic acid

Relevance: Like 5-Methoxyuridine, Uridine-5-oxyacetic acid is a derivative of 5-Hydroxyuridine and occupies the wobble position of tRNA, primarily in Gram-negative bacteria. While 5-Methoxyuridine is primarily found in Gram-positive bacteria, both modifications contribute to translational fidelity.

S-Adenosyl Methionine (SAM)

Relevance: SAM serves as the methyl group donor during the methylation of 5-Hydroxyuridine to form 5-Methoxyuridine. This methylation step is crucial for the final structure and function of 5-Methoxyuridine in tRNA.

Carboxy S-adenosylmethionine (Cx-SAM)

Relevance: While not directly involved in the synthesis of 5-Methoxyuridine, Cx-SAM plays a parallel role in the formation of Uridine-5-oxyacetic acid. Both Cx-SAM and SAM highlight the importance of specific modifications in these tRNA wobble position nucleosides.

5-Methoxycytidine

Relevance: The synthesis of 5-Methoxycytidine is described in relation to 5-Methoxyuridine, exploring the possibility of substituting the uracil base with cytosine. This substitution aims to study its potential use in polynucleotide synthesis and interferon induction.

N⁴-Methyl-5-methoxycytidine

Relevance: N⁴-Methyl-5-methoxycytidine is an unexpected by-product formed during attempts to synthesize 5-Methoxycytidine, highlighting the challenges in achieving specific methylation patterns. This emphasizes the precise enzymatic control required for 5-Methoxyuridine synthesis.

1-(2-Deoxy-β-D-erythropentofuranosyl)-5-methoxyuracil

Relevance: The synthesis of 1-(2-Deoxy-β-D-erythropentofuranosyl)-5-methoxyuracil demonstrates the ability to create 5-methoxyuracil nucleosides with different sugar moieties. This modification explores the potential applications of 5-methoxyuracil in DNA analogs.

5-Methoxy-1-β-D-ribofuranosyl-4-thiopyrimidin-2-one

Relevance: The synthesis of 5-Methoxy-1-β-D-ribofuranosyl-4-thiopyrimidin-2-one highlights the possibility of introducing thio-modifications into the 5-Methoxyuridine structure. Such modifications can alter the compound's chemical properties and potential biological activities.

1-β-D-Arabinofuranosyl-5-methoxycytosine

Relevance: The synthesis of 1-β-D-Arabinofuranosyl-5-methoxycytosine further expands the possibilities of modifying the sugar moiety in 5-Methoxyuridine analogs. These arabinose analogs are often studied for their potential antiviral activities.

Source and Classification

5-Methoxyuridine is classified as a nucleoside, specifically a modified form of uridine. It can be synthesized chemically or extracted from biological sources, such as certain tRNA molecules in organisms like Escherichia coli and Bacillus subtilis, where it appears at the wobble position of tRNA . Its chemical structure is denoted by the molecular formula C₁₀H₁₃N₂O₅, and it is often utilized in research settings for its unique properties that enhance RNA applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Methoxyuridine can be achieved through several methods, including:

  1. Chemical Synthesis:
    • The chemical synthesis typically involves the methylation of uridine using methylating agents such as dimethyl sulfate or methyl iodide. This process requires careful control of reaction conditions to ensure high yields and purity.
  2. Enzymatic Synthesis:
    • Enzymatic methods utilize methyltransferases that catalyze the transfer of a methyl group from S-adenosylmethionine to uridine. This method can provide a more specific incorporation of the methoxy group, resulting in higher purity products.
  3. In vitro Transcription:
    • 5-Methoxyuridine-5'-Triphosphate is used as a substrate for T7 RNA polymerase during in vitro transcription processes. This method allows for the incorporation of 5-Methoxyuridine directly into synthesized RNA strands, enhancing their stability and functionality .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Methoxyuridine consists of a uracil base attached to a ribose sugar, with a methoxy group (-OCH₃) substituent at the 5-position. The structural formula can be represented as:

C10H13N2O5\text{C}_{10}\text{H}_{13}\text{N}_2\text{O}_5

Key structural data include:

  • Molecular Weight: 241.23 g/mol
  • Melting Point: Approximately 100 °C (decomposes)
  • Solubility: Soluble in water and organic solvents like ethanol.
Chemical Reactions Analysis

Reactions and Technical Details

5-Methoxyuridine participates in various chemical reactions:

  1. Nucleotide Formation:
    • It can be phosphorylated to form 5-Methoxyuridine-5'-Triphosphate, which is essential for RNA synthesis.
  2. Incorporation into RNA:
    • During RNA transcription, 5-Methoxyuridine can be integrated into RNA strands by T7 RNA polymerase, replacing conventional uridine triphosphate . This incorporation enhances the stability and reduces immunogenicity of the resulting mRNA.
  3. Chemical Stability:
    • The methoxy group contributes to increased resistance against nucleases compared to unmodified nucleotides, making it advantageous for therapeutic applications.
Mechanism of Action

Process and Data

The mechanism of action for 5-Methoxyuridine primarily revolves around its incorporation into RNA molecules:

  1. Stabilization:
    • The presence of the methoxy group stabilizes the RNA structure by reducing susceptibility to enzymatic degradation.
  2. Immunogenicity Reduction:
    • Incorporating 5-Methoxyuridine into mRNA reduces recognition by pattern recognition receptors (PRRs), thereby minimizing immune responses against therapeutic mRNA .
  3. Enhanced Translation Efficiency:
    • The modifications lead to improved translation efficiency due to better interactions with ribosomes during protein synthesis.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water, slightly soluble in alcohol.
  • Stability: Stable under proper storage conditions (e.g., below -20 °C).

Chemical properties include:

  • pH Stability Range: Stable within pH ranges typical for biological systems (pH 6-8).
  • Reactivity: Reacts with phosphoric acid to form nucleotide triphosphates.
Applications

Scientific Uses

5-Methoxyuridine has several significant applications in scientific research and biotechnology:

  1. mRNA Therapeutics:
    • Used in developing mRNA vaccines and therapeutics due to its ability to enhance stability and reduce immunogenicity .
  2. Aptamer Development:
    • Employed in creating aptamers that require modified nucleotides for enhanced binding affinity and specificity.
  3. Gene Expression Studies:
    • Utilized in experiments involving gene expression regulation, where modified RNA can provide insights into cellular processes without triggering immune responses.
  4. In Vitro Transcription:
    • Commonly used in laboratory settings for synthesizing modified RNAs that are crucial for various biochemical assays .

Properties

CAS Number

35542-01-9

Product Name

5-Methoxyuridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Molecular Formula

C10H14N2O7

Molecular Weight

274.23 g/mol

InChI

InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

ZXIATBNUWJBBGT-JXOAFFINSA-N

SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methoxypyrimidine-2,4(1H,3H)-dione

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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